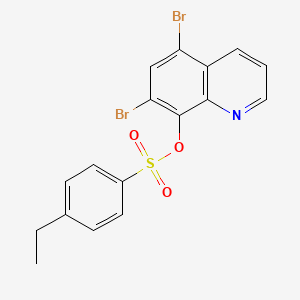

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate

Description

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate is a halogenated quinoline derivative functionalized with a sulfonate ester group. Its molecular formula is C₁₉H₁₃Br₂NO₃S, with a molecular weight of 503.19 g/mol (calculated). Key characteristics include:

The compound’s structure features bromine atoms at the 5- and 7-positions of the quinoline ring, paired with a 4-ethylbenzenesulfonate group at position 7.

Properties

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 4-ethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2NO3S/c1-2-11-5-7-12(8-6-11)24(21,22)23-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIPTCQDBPXYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Br2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. The bromination can be achieved using bromine or other brominating agents in the presence of suitable solvents such as chloroform or ethanol. The sulfonation step involves the reaction of the brominated quinoline with 4-ethylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of 5,7-dibromoquinoline derivatives with reduced functional groups.

Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Studied for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

5,7-Dibromoquinolin-8-yl Quinoline-8-Sulfonate (Q8)

- Molecular Formula : C₁₈H₁₀Br₂N₂O₃S

- Key Properties: Yield: 23% (lower than typical sulfonate esters, suggesting synthetic challenges) . Structural Distinction: The sulfonate group is directly attached to a quinoline ring instead of an ethyl-substituted benzene.

5,7-Dichloroquinolin-8-yl 4-Methylbenzenesulfonate

- Molecular Formula: C₁₈H₁₃Cl₂NO₃S

- Key Properties :

- Reactivity : Chlorine’s smaller atomic radius vs. bromine reduces steric hindrance, facilitating nucleophilic substitution reactions.

- Melting Point : ~138–140 °C (lower than the dibromo analogue due to weaker intermolecular halogen bonds).

5,7-Dibromo-8-hydroxyquinoline Sulfonate Derivatives

- Example: 5,7-Dibromo-8-hydroxyquinoline benzenesulfonate

- Key Properties :

- The hydroxyl group at position 8 increases acidity (pKa ~5.2) and chelation capacity, making it suitable for metal-ion sensing applications.

Comparative Data Table

Research Findings and Functional Implications

Electronic Effects :

- Bromine atoms at positions 5 and 7 create strong electron-withdrawing effects, stabilizing negative charge on the sulfonate group. This enhances reactivity in SNAr (nucleophilic aromatic substitution) compared to chloro analogues .

- The 4-ethyl group in the benzenesulfonate moiety improves lipophilicity (logP ~2.8) vs. Q8 (logP ~2.1), favoring membrane permeability in biological assays.

Synthetic Challenges: Lower yields in Q8 synthesis (23%) vs. ethylbenzenesulfonate derivatives (typically 40–60%) highlight steric difficulties in coupling bulkier sulfonate groups to the quinoline core .

Applications :

- The dibromo-ethylbenzenesulfonate derivative’s thermal stability (mp >140°C) makes it suitable for high-temperature catalytic reactions, whereas Q8’s aromaticity favors fluorescence-based applications.

Biological Activity

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate is a quinoline derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound features bromine substitutions at the 5 and 7 positions of the quinoline ring, along with a sulfonate group attached to a 4-ethylbenzene moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The synthesis of this compound typically involves bromination of quinoline derivatives followed by sulfonation. The general synthetic route includes:

- Bromination : Using bromine or other brominating agents in solvents like chloroform or ethanol.

- Sulfonation : Reacting the brominated product with 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

The molecular weight of this compound is approximately 471.2 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Potential mechanisms include:

- DNA Interaction : The compound may bind to DNA, inhibiting replication and transcription processes.

- Enzyme Inhibition : It can inhibit enzymes involved in critical cellular functions, contributing to its antimicrobial and anticancer effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. The compound's ability to disrupt bacterial cell function makes it a candidate for further investigation in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism likely involves inducing apoptosis (programmed cell death) and interfering with cell cycle progression.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control groups.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis markers.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | Hydroxyl group at position 8 | Anticancer and antifungal properties |

| 5,7-Dibromoquinoline | Lacks sulfonate group | Limited biological activity |

| 5-Ethylbenzenesulfonic acid | Sulfonic acid without quinoline structure | Minimal biological relevance |

The presence of both bromine atoms and the sulfonate moiety in this compound contributes to its distinct chemical and biological properties compared to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.